Casoxin C

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

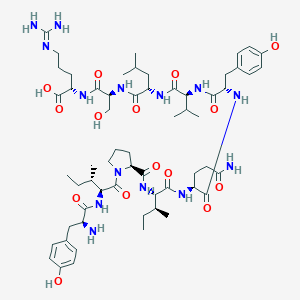

La casoxina C es un péptido exorfin derivado de alimentos que se libera de la κ-caseína de la proteína de la leche. Es un decapéptido con la secuencia Tyr-Ile-Pro-Ile-Gln-Tyr-Val-Leu-Ser-Arg. La casoxina C actúa como antagonista opioide, específicamente dirigido al receptor μ-opioide .

Métodos De Preparación

La casoxina C se produce mediante la digestión enzimática de la κ-caseína en la leche. El proceso implica el uso de enzimas gastrointestinales como la pepsina y la tripsina. Estas enzimas hidrolizan la κ-caseína, liberando casoxina C junto con otras casoxinas . Los métodos de producción industrial normalmente implican la digestión enzimática controlada de proteínas de la leche, seguida de procesos de purificación para aislar el péptido deseado .

Análisis De Reacciones Químicas

La casoxina C, como otros péptidos, puede sufrir diversas reacciones químicas. Estas incluyen:

Oxidación: La casoxina C puede oxidarse, particularmente en los residuos de tirosina.

Reducción: Las reacciones de reducción pueden dirigirse a los enlaces disulfuro si están presentes.

Sustitución: Los residuos de aminoácidos en la casoxina C pueden sustituirse mediante modificación química. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el ditiotreitol y diversos modificadores químicos. Los principales productos formados dependen de las condiciones de reacción específicas y los reactivos utilizados.

Aplicaciones Científicas De Investigación

2.1. Analgesic Properties

Casoxin C has been shown to interact with μ-opioid receptors, which are crucial for pain modulation. Research indicates that peptides like this compound can induce analgesic effects similar to traditional opioids but with potentially fewer side effects .

Case Study:

In a study involving rats, administration of this compound led to significant reductions in pain responses during controlled experiments, suggesting its viability as a pain management alternative .

2.2. Immunomodulatory Effects

Studies have demonstrated that this compound can enhance immune responses by stimulating lymphocyte proliferation and modulating cytokine production. This property is particularly relevant in developing functional foods aimed at improving immune health .

Data Table: Immunomodulatory Effects of this compound

| Parameter | Effect Observed |

|---|---|

| Lymphocyte Proliferation | Increased |

| Cytokine Production | Modulation of IL-6 and TNF-α levels |

| Antibody Synthesis | Enhanced IgG production |

2.3. Antimicrobial Activity

This compound exhibits antimicrobial properties against various pathogens. Its efficacy has been noted in inhibiting the growth of Gram-positive and Gram-negative bacteria, making it a candidate for inclusion in functional foods aimed at enhancing gut health .

Case Study:

In vitro studies have shown that this compound can inhibit the growth of Escherichia coli and Staphylococcus aureus, highlighting its potential as a natural preservative in food products .

3.1. Cardiovascular Health

Recent research links peptides like this compound to cardiovascular health benefits, including the modulation of blood pressure and reduction of inflammation associated with cardiovascular diseases (CVD) and type 2 diabetes .

Data Table: Cardiovascular Effects of this compound

| Health Parameter | Effect Observed |

|---|---|

| Blood Pressure | Reduction noted |

| Inflammatory Markers | Decreased levels |

3.2. Nutritional Applications

This compound is increasingly being studied for its role in functional foods, particularly those aimed at enhancing nutritional profiles for specific populations such as athletes or the elderly .

Mecanismo De Acción

La casoxina C ejerce sus efectos al actuar como antagonista opioide. Se une al receptor μ-opioide, bloqueando la actividad del receptor. Esta interacción evita los efectos típicos mediados por agonistas opioides, como la analgesia y la euforia. Los objetivos moleculares involucrados incluyen el receptor μ-opioide y las vías de señalización asociadas .

Comparación Con Compuestos Similares

La casoxina C forma parte de un grupo de péptidos conocidos como casoxinas, que también incluyen la casoxina A, B y D. Estos péptidos comparten un origen común de la κ-caseína pero difieren en sus secuencias de aminoácidos y selectividad del receptor. Por ejemplo:

Casoxina A: Selectiva para los tres receptores opioides (μ, δ, κ).

Casoxina B: Afinidad por el receptor μ-opioide.

Casoxina D: Selectividad para los receptores μ o δ-opioides. La casoxina C es única en su afinidad específica por el receptor μ-opioide y sus posibles funciones inmunomoduladoras.

Actividad Biológica

Casoxin C is a bioactive peptide derived from bovine kappa-casein, recognized for its diverse biological activities, particularly in the gastrointestinal and immune systems. This article synthesizes current research findings, including its mechanisms of action, biological effects, and potential therapeutic applications.

Structure and Isolation

This compound has the amino acid sequence Tyr-Ile-Pro-Ile-Gln-Tyr-Val-Leu-Ser-Arg. It was isolated through enzymatic digestion of bovine kappa-casein and identified as a potent bioactive compound with various physiological effects .

1. Gastrointestinal Effects

This compound exhibits significant contractile activity in the ileum, evidenced by its ability to evoke both rapid and slow contractions in guinea pig ileum strips. The rapid contraction is primarily mediated by histamine release, while the slower component is linked to prostaglandin E2-like substances . The effective concentration for inducing these contractions is notably low, with activity observed at 5 μM .

2. Opioid Antagonism

As an opioid antagonist, this compound has been shown to inhibit opioid receptor activity, which may have implications for managing pain and gastrointestinal motility disorders. Its antagonistic properties were demonstrated in assays where it effectively inhibited opioid-induced contractions in the ileum .

3. Immunomodulatory Effects

Research indicates that this compound stimulates phagocytic activity in immune cells. This suggests a role in enhancing innate immune responses, potentially benefiting conditions where immune modulation is advantageous .

4. Antihypertensive Properties

This compound has been studied for its potential as an antihypertensive agent. It demonstrates angiotensin-converting enzyme (ACE) inhibitory activity, which is crucial for regulating blood pressure. The peptide's structure allows it to compete with angiotensin II, leading to reduced vasoconstriction and lower blood pressure levels .

The biological activities of this compound can be attributed to its interaction with specific receptors and pathways:

- C3a Receptor Affinity : this compound binds to complement C3a receptors with an IC50 value of 40 μM, indicating its potential role in modulating inflammatory responses .

- Histamine Release : The rapid contraction in the ileum involves histamine release from mast cells, which is a critical mediator in allergic responses and gastrointestinal motility .

- Prostaglandin E2 Pathway : The slower contraction suggests involvement of prostaglandins, which are known to play roles in inflammation and pain modulation .

Research Findings and Case Studies

Several studies have documented the effects of this compound:

| Study | Findings |

|---|---|

| Takahashi et al., 1997 | Identified this compound's contractile effects on guinea pig ileum; demonstrated opioid antagonist activity at low concentrations. |

| Maruyama et al., 1987 | Reported on the immunomodulatory effects of milk-derived peptides including this compound; highlighted enhanced phagocytic activity. |

| Meisel & Pentzien, 2008 | Discussed ACE inhibitory properties; suggested potential therapeutic applications for hypertension management. |

Propiedades

Fórmula molecular |

C60H94N14O15 |

|---|---|

Peso molecular |

1251.5 g/mol |

Nombre IUPAC |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |

InChI |

InChI=1S/C60H94N14O15/c1-9-33(7)48(72-55(84)45-14-12-26-74(45)58(87)49(34(8)10-2)73-50(79)39(61)28-35-15-19-37(76)20-16-35)57(86)66-40(23-24-46(62)78)51(80)68-43(29-36-17-21-38(77)22-18-36)53(82)71-47(32(5)6)56(85)69-42(27-31(3)4)52(81)70-44(30-75)54(83)67-41(59(88)89)13-11-25-65-60(63)64/h15-22,31-34,39-45,47-49,75-77H,9-14,23-30,61H2,1-8H3,(H2,62,78)(H,66,86)(H,67,83)(H,68,80)(H,69,85)(H,70,81)(H,71,82)(H,72,84)(H,73,79)(H,88,89)(H4,63,64,65)/t33-,34-,39-,40-,41-,42-,43-,44-,45-,47-,48-,49-/m0/s1 |

Clave InChI |

FLMZYYASMMUDFC-FJKDSYQFSA-N |

SMILES |

CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C2CCCN2C(=O)C(C(C)CC)NC(=O)C(CC3=CC=C(C=C3)O)N |

SMILES isomérico |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC3=CC=C(C=C3)O)N |

SMILES canónico |

CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C2CCCN2C(=O)C(C(C)CC)NC(=O)C(CC3=CC=C(C=C3)O)N |

Secuencia |

YIPIQYVLSR |

Sinónimos |

casoxin C Tyr-Ile-Pro-Ile-Gln-Tyr-Val-Leu-Ser-Arg tyrosyl-isoleucyl-prolyl-isoleucyl-glutaminyl-tyrosyl-valyl-leucyl-seryl-arginine |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.